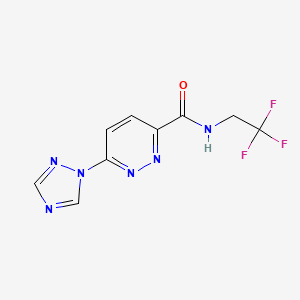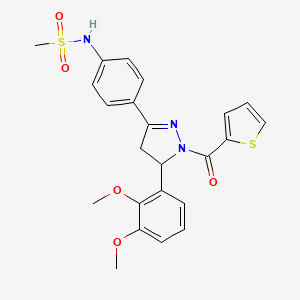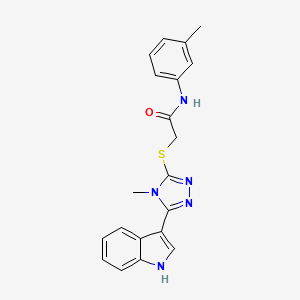methane CAS No. 449778-77-2](/img/structure/B2808139.png)
[2-(3,5-Dimethylphenoxy)phenyl](hydroxyimino)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylphenoxy)phenylmethane is a chemical compound with the molecular formula C15H15NO2. . This compound features a phenyl group substituted with a hydroxyimino group and a dimethylphenoxy group, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)phenylmethane typically involves the reaction of 3,5-dimethylphenol with phenylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3,5-Dimethylphenoxy)phenylmethane may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
2-(3,5-Dimethylphenoxy)phenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and dimethylphenoxy groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); often in the presence of a catalyst.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(3,5-Dimethylphenoxy)phenylmethane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,5-Dimethylphenoxy)phenylmethane involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl and dimethylphenoxy groups can interact with hydrophobic regions of proteins or cell membranes, affecting their activity and stability.
類似化合物との比較
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure due to the presence of a phenyl group substituted with a methoxy group.
4-Methoxyphenylboronic acid: Another compound with a phenyl group substituted with a methoxy group.
3-Cyanophenylboronic acid: Features a phenyl group substituted with a cyano group.
Uniqueness
2-(3,5-Dimethylphenoxy)phenylmethane is unique due to the presence of both a hydroxyimino group and a dimethylphenoxy group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
449778-77-2 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
N-[[2-(3,5-dimethylphenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C15H15NO2/c1-11-7-12(2)9-14(8-11)18-15-6-4-3-5-13(15)10-16-17/h3-10,17H,1-2H3 |
InChIキー |
DQFGOUPURYYCII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2C=NO)C |
正規SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2C=NO)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-dimethylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808056.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2808058.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2808061.png)

![methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate](/img/structure/B2808063.png)
![4-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE](/img/structure/B2808064.png)
![(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2808065.png)
![4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2808066.png)



![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one](/img/structure/B2808076.png)

